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Compound of Interest

Compound Name:
1-(3-Bromo-5-

methylphenyl)ethanone

Cat. No.: B058197 Get Quote

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical guide to the spectroscopic properties of 1-(3-
Bromo-5-methylphenyl)ethanone (CAS No. 1379325-64-0). It is important to note that

despite a comprehensive search of scientific literature and chemical databases, publicly

available, experimentally determined spectroscopic data for this specific compound could not

be located. The data presented herein is therefore predicted based on established principles of

nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass

spectrometry (MS), and by analogy to structurally related compounds.

Introduction
1-(3-Bromo-5-methylphenyl)ethanone is a halogenated aromatic ketone with the molecular

formula C₉H₉BrO.[1][2] Its structure suggests its potential as a key intermediate in organic

synthesis, particularly in the development of pharmaceutical compounds such as VEGFR-2

inhibitors for cancer research.[1] An understanding of its spectroscopic characteristics is crucial

for its identification, purity assessment, and quality control in synthetic applications. This guide

provides an in-depth overview of its predicted spectroscopic data and the general

methodologies for their acquisition.
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The following tables summarize the predicted spectroscopic data for 1-(3-Bromo-5-
methylphenyl)ethanone. These predictions are derived from the analysis of substituent

effects on the chemical shifts of aromatic protons and carbons, characteristic infrared

absorption frequencies of functional groups, and expected fragmentation patterns in mass

spectrometry.

Predicted ¹H NMR Data
Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

Chemical Shift (δ,
ppm)

Multiplicity Number of Protons Assignment

~7.8 - 7.9 Singlet 1H Aromatic H

~7.6 - 7.7 Singlet 1H Aromatic H

~7.5 - 7.6 Singlet 1H Aromatic H

~2.5 - 2.6 Singlet 3H -COCH₃

~2.4 - 2.5 Singlet 3H Ar-CH₃

Rationale for Prediction: The aromatic protons are expected to appear as singlets due to their

meta-relationship to each other, which typically results in very small or no observable coupling.

The electron-withdrawing acetyl group and the bromine atom will deshield the aromatic

protons, causing them to resonate at a relatively downfield region. The methyl protons of the

acetyl and aromatic methyl groups are expected to appear as sharp singlets in the upfield

region.

Predicted ¹³C NMR Data
Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)
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Chemical Shift (δ, ppm) Assignment

~197 - 198 C=O

~140 - 141 Ar-C (quaternary)

~138 - 139 Ar-C (quaternary)

~135 - 136 Ar-CH

~130 - 131 Ar-CH

~128 - 129 Ar-CH

~122 - 123 Ar-C (quaternary, C-Br)

~26 - 27 -COCH₃

~21 - 22 Ar-CH₃

Rationale for Prediction: The carbonyl carbon is expected to have the most downfield chemical

shift. The quaternary carbons, including the one attached to the bromine atom, will have distinct

chemical shifts. The chemical shifts of the aromatic CH carbons are influenced by the positions

of the bromo, methyl, and acetyl substituents. The methyl carbons will appear at the most

upfield region of the spectrum.

Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Intensity Assignment

~3050 - 3100 Medium Aromatic C-H stretch

~2920 - 2960 Medium Aliphatic C-H stretch (methyl)

~1680 - 1700 Strong C=O stretch (aromatic ketone)

~1550 - 1600 Medium-Strong Aromatic C=C stretch

~1200 - 1300 Medium C-C stretch

~1000 - 1100 Medium C-Br stretch

~800 - 900 Strong
Aromatic C-H bend (out-of-

plane)
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Rationale for Prediction: The IR spectrum is expected to be dominated by a strong absorption

band for the carbonyl group of the ketone. Characteristic peaks for aromatic and aliphatic C-H

stretching, as well as aromatic C=C stretching, will also be present. The C-Br stretch typically

appears in the fingerprint region.

Predicted Mass Spectrometry (MS) Data
Ionization Mode: Electron Ionization (EI)

m/z Relative Intensity Assignment

212/214 High
[M]⁺ (Molecular ion peak,

bromine isotope pattern)

197/199 Medium [M - CH₃]⁺

170/172 Low [M - COCH₃]⁺

118 Medium [M - Br - CO]⁺

91 High [C₇H₇]⁺ (Tropylium ion)

43 Very High [CH₃CO]⁺

Rationale for Prediction: The mass spectrum will show a characteristic isotopic pattern for the

molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Common fragmentation pathways for aromatic ketones include the loss of the methyl group

and the acetyl group. The base peak is likely to be the acylium ion at m/z 43.

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of a solid

organic compound like 1-(3-Bromo-5-methylphenyl)ethanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in about 0.6-0.7

mL of a deuterated solvent (e.g., deuterated chloroform, CDCl₃) in an NMR tube. A small

amount of a reference standard, such as tetramethylsilane (TMS), is often added.
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Instrument Setup: The NMR spectrometer is tuned to the appropriate frequency for the

nucleus being observed (e.g., ¹H or ¹³C).

Data Acquisition: The sample is placed in the magnet, and a series of radiofrequency pulses

are applied. The resulting free induction decay (FID) signal is detected.

Data Processing: The FID is converted into a spectrum using a Fourier transform. The

spectrum is then phased, baseline-corrected, and referenced to the TMS signal.

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method): A few milligrams of the solid sample are ground

with anhydrous potassium bromide (KBr) in a mortar and pestle. The mixture is then

compressed into a thin, transparent pellet using a hydraulic press.

Background Spectrum: A background spectrum of the empty sample compartment is

recorded.

Sample Spectrum: The KBr pellet containing the sample is placed in the sample holder of the

IR spectrometer.

Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The

final spectrum is presented as a plot of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)
Sample Introduction: For a solid sample, it can be introduced into the mass spectrometer via

a direct insertion probe or by first dissolving it in a suitable solvent and injecting it into a gas

chromatograph (GC-MS).

Ionization: In the ion source, the sample molecules are ionized. Electron ionization (EI) is a

common method for this type of compound, where a high-energy electron beam bombards

the molecules.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
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Detection: The separated ions are detected, and a mass spectrum is generated, which is a

plot of ion intensity versus m/z.

Visualization of Spectroscopic Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound.
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General Workflow for Spectroscopic Analysis
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Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.
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Conclusion
While experimental spectroscopic data for 1-(3-Bromo-5-methylphenyl)ethanone is not

readily available in the public domain, a comprehensive understanding of its likely

spectroscopic characteristics can be achieved through predictive methods. The data and

protocols presented in this guide offer a valuable resource for researchers and scientists

working with this compound, aiding in its synthesis, identification, and quality assessment. It is

recommended that experimental data be acquired and compared with these predictions for

definitive structural confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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